molecular formula C11H10BrF3O2 B12065727 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde

Cat. No.: B12065727
M. Wt: 311.09 g/mol
InChI Key: ZDJCDFZHIXSIMJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde is an organic compound characterized by the presence of a bromine atom, a trifluorobutoxy group, and an aldehyde functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde typically involves the following steps:

    Formation of Trifluorobutoxy Group: The trifluorobutoxy group can be introduced via nucleophilic substitution reactions. This involves reacting the brominated benzene derivative with 4,4,4-trifluorobutanol in the presence of a base such as potassium carbonate (K2CO3).

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium thiolate (NaSR).

Major Products

    Oxidation: 3-Bromo-4-(4,4,4-trifluorobutoxy)benzoic acid.

    Reduction: 3-Bromo-4-(4,4,4-trifluorobutoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound’s unique structure makes it a valuable building block for the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound may be used in studies investigating the effects of halogenated and fluorinated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde depends on its specific application

    Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

    Hydrophobic Interactions: The trifluorobutoxy group can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, influencing their activity or stability.

    Halogen Bonding: The bromine atom can participate in halogen bonding with electron-rich sites, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluorobutoxy group.

    3-Bromo-4-fluorobenzaldehyde: Contains a fluorine atom instead of the trifluorobutoxy group.

    3-Bromo-4-(trifluoromethoxy)benzaldehyde: Features a trifluoromethoxy group instead of a trifluorobutoxy group.

Uniqueness

3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde is unique due to the presence of the trifluorobutoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

3-bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde

InChI

InChI=1S/C11H10BrF3O2/c12-9-6-8(7-16)2-3-10(9)17-5-1-4-11(13,14)15/h2-3,6-7H,1,4-5H2

InChI Key

ZDJCDFZHIXSIMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OCCCC(F)(F)F

Origin of Product

United States

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